di(1H-pyrrol-2-yl)methane
Overview
Description
Di(1H-pyrrol-2-yl)methane: is an organic compound with the molecular formula C₉H₁₀N₂ It consists of two pyrrole rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(1H-pyrrol-2-yl)methane can be synthesized through the condensation of pyrrole with formaldehyde. One common method involves the use of paraformaldehyde and pyrrole in the presence of indium(III) chloride as a catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 55°C) for several hours. After the reaction, the mixture is treated with sodium hydroxide and purified through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors for industrial production would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Di(1H-pyrrol-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a catalyst.
Condensation: Aldehydes or ketones in the presence of acid catalysts like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Substitution: Substituted this compound derivatives.
Condensation: Complex pyrrole-containing structures.
Scientific Research Applications
Di(1H-pyrrol-2-yl)methane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of di(1H-pyrrol-2-yl)methane and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives can interact with enzymes and receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its structure .
Comparison with Similar Compounds
Di(1H-pyrrol-2-yl)methanone: This compound has a similar structure but contains a carbonyl group instead of a methylene bridge.
2,2’-Dipyrromethane: Another similar compound with two pyrrole rings connected by a methylene bridge.
Uniqueness: Di(1H-pyrrol-2-yl)methane is unique due to its simple yet versatile structure, which allows for various chemical modifications and applications. Its ability to undergo multiple types of reactions and form complex derivatives makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10-11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTPREHATAFBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175443 | |
Record name | Di-2-pyrrolylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21211-65-4 | |
Record name | Dipyrrylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21211-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-2-pyrrolylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021211654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-2-pyrrolylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dipyrrolylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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